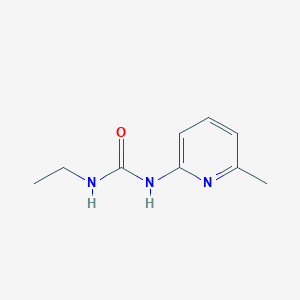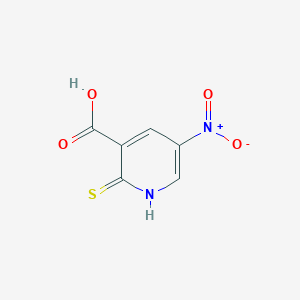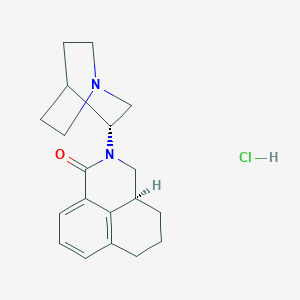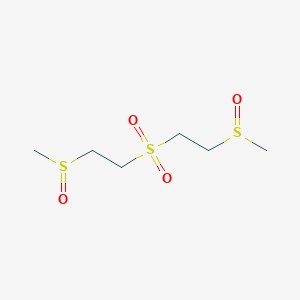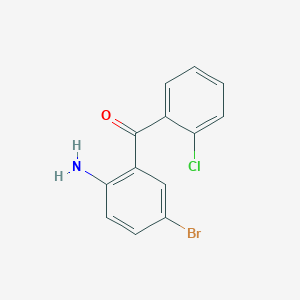
2-Amino-5-bromo-2'-clorobenzofenona
Descripción general
Descripción
2-Amino-5-bromo-2’-chlorobenzophenone is a chemical compound with the molecular formula C13H9BrClNO. It is an analytical reference standard categorized as a precursor in the synthesis of phenazepam, a benzodiazepine derivative . This compound is also an active metabolite of phenazepam . It is primarily used in research and forensic applications .
Aplicaciones Científicas De Investigación
2-Amino-5-bromo-2’-chlorobenzophenone has several scientific research applications, including:
Mecanismo De Acción
Target of Action
The primary target of 2-Amino-5-bromo-2’-chlorobenzophenone is the GABA_A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
2-Amino-5-bromo-2’-chlorobenzophenone, as an active metabolite of phenazepam, interacts with the GABA_A receptor . It enhances the effect of the neurotransmitter GABA on the receptor, which leads to an increase in inhibitory effects on neuronal excitability .
Biochemical Pathways
The compound affects the GABAergic pathway . By enhancing the action of GABA at the GABA_A receptor, it increases the influx of chloride ions into the neuron. This hyperpolarizes the neuron and makes it less likely to depolarize and fire an action potential . The downstream effect is a decrease in neuronal excitability, leading to sedative and anxiolytic effects .
Pharmacokinetics
As a benzodiazepine derivative, it is likely to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular effect of 2-Amino-5-bromo-2’-chlorobenzophenone’s action is the enhancement of GABA’s effect on the GABA_A receptor . The cellular effect is a decrease in neuronal excitability, which manifests as sedative and anxiolytic effects .
Action Environment
The action, efficacy, and stability of 2-Amino-5-bromo-2’-chlorobenzophenone can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual (such as liver function, which could affect drug metabolism), and genetic factors that could influence the individual’s response to the drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-5-bromo-2’-chlorobenzophenone can be synthesized through various synthetic routes. One common method involves the reaction of 2-amino-5-bromobenzophenone with 2-chlorobenzoyl chloride under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 2-Amino-5-bromo-2’-chlorobenzophenone are not widely documented. the synthesis process generally involves large-scale chemical reactions with appropriate safety and quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-bromo-2’-chlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the benzene ring.
Oxidation and Reduction Reactions: The amino group (-NH2) can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted benzophenone derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-chlorobenzophenone: This compound is similar in structure but lacks the bromine atom present in 2-Amino-5-bromo-2’-chlorobenzophenone.
2-Amino-2’,5-dichlorobenzophenone: This derivative has an additional chlorine atom compared to 2-Amino-5-bromo-2’-chlorobenzophenone.
Uniqueness
2-Amino-5-bromo-2’-chlorobenzophenone is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and pharmacological properties. The combination of these halogens makes it a valuable compound for specific synthetic and research applications .
Propiedades
IUPAC Name |
(2-amino-5-bromophenyl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLLBGFJGUJABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209598 | |
| Record name | 5-Bromo-2'-chloro-2-aminobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60773-49-1 | |
| Record name | 5-Bromo-2'-chloro-2-aminobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060773491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-2'-chloro-2-aminobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ABPH in the brain?
A1: Research indicates that ABPH interacts with NMDA receptors in the hippocampus, a brain region crucial for learning and memory. Specifically, ABPH demonstrates inhibitory effects on glycine receptors, which are essential co-agonists of NMDA receptors. [, ] This suggests that ABPH might modulate NMDA receptor function by influencing glycine binding. Interestingly, prolonged incubation with ABPH showed a weak potentiation of NMDA receptor-mediated currents. [, ] This biphasic effect on NMDA receptors warrants further investigation to understand its implications fully.
Q2: Why is it important to study ABPH in the context of phenazepam's effects?
A2: ABPH is a metabolite of phenazepam, meaning it's formed as the body breaks down the drug. The research highlights that ABPH is not simply an inactive byproduct but exerts distinct effects on neuronal activity. [, ] Understanding ABPH's actions is crucial for a complete picture of phenazepam's overall effects in the body. It suggests that some of phenazepam's effects might be mediated or modulated by its metabolites, adding a layer of complexity to its pharmacological profile.
Q3: What are the potential implications of ABPH's effects on NMDA receptors?
A3: NMDA receptors are critical for various neurological processes, including learning, memory, and synaptic plasticity. While the research on ABPH is preliminary, its interaction with these receptors suggests potential implications for these processes. [, ] Further research is needed to explore the full extent and consequences of ABPH's modulation of NMDA receptor function. This knowledge could contribute to a more nuanced understanding of phenazepam's effects and potentially guide the development of new therapeutic strategies targeting NMDA receptors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

